REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][C:5]=1[O:10][CH3:11].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>O1CCCC1>[CH3:11][O:10][C:5]1[C:4]([CH2:3][OH:2])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=CC=C1)OC)=O
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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1.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 40 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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a cooled
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Type
|
WAIT
|
Details
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at room temperature for 3 h
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Duration
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3 h
|
Type
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STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 25 min
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with ethyl acetate (400 mL)
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Type
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CUSTOM
|
Details
|
The organic layer of the filtrate was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (2×100 mL)
|
Type
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WASH
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Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate/hexanes
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.97 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |